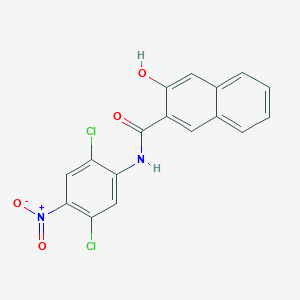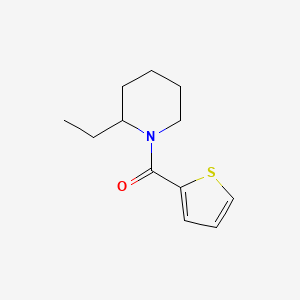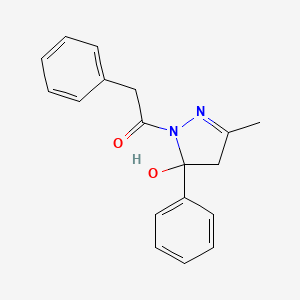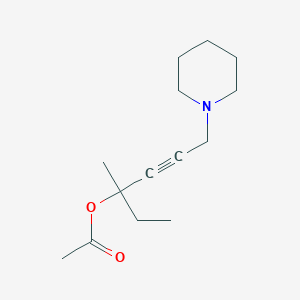![molecular formula C27H34N2O6 B5053436 1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5053436.png)
1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate is a chemical compound that is commonly referred to as MPACPO. This compound is used in scientific research for its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPACPO involves its interaction with the sigma-1 receptor and the dopamine transporter. The compound has been shown to act as a sigma-1 receptor agonist, which leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways. MPACPO also inhibits the reuptake of dopamine by the transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPACPO are complex and varied. The compound has been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects. MPACPO has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPACPO in lab experiments is its specificity for the sigma-1 receptor and the dopamine transporter. This allows researchers to study the effects of these targets in isolation, without the confounding effects of other neurotransmitter systems. However, one limitation of using MPACPO is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Zukünftige Richtungen
There are several future directions for the study of MPACPO. One area of interest is the potential use of the compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more potent analogs of MPACPO could lead to new insights into the function of the sigma-1 receptor and the dopamine transporter.
Synthesemethoden
The synthesis of MPACPO involves a multi-step process that includes the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate is then reacted with 3-methylphenylacetic acid to form 1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine. The final step involves the formation of the oxalate salt of the compound.
Wissenschaftliche Forschungsanwendungen
MPACPO is used in scientific research as a tool to study the central nervous system. The compound has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. MPACPO has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2.C2H2O4/c1-20-6-5-9-24(18-20)29-19-25(28)27-16-14-26(15-17-27)23-12-10-22(11-13-23)21-7-3-2-4-8-21;3-1(4)2(5)6/h2-9,18,22-23H,10-17,19H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOLGZZOBJYEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B5053400.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)



![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)
![4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid](/img/structure/B5053441.png)
![4-methyl-N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]benzenesulfonamide](/img/structure/B5053443.png)